molecular formula C10H16BrN3O2 B2613492 Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate CAS No. 2490398-72-4

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate

Cat. No.: B2613492
CAS No.: 2490398-72-4
M. Wt: 290.161
InChI Key: KLQMBGGWHKDJJG-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a brominated pyrazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyrazole derivative. One common method involves the use of tert-butyl carbamate and 5-bromo-1-methylpyrazole in the presence of a suitable base and solvent. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis results in the formation of the corresponding amine .

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate is unique due to its specific structural features, including the brominated pyrazole ring and the tert-butyl carbamate group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula: C12H17BrN4O2
  • Molecular Weight: 329.2 g/mol
  • CAS Number: 1454848-24-8
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound acts as an inhibitor by forming covalent bonds with active sites on enzymes, thus blocking their activity and influencing various biochemical pathways. This mechanism is significant in the context of drug development, particularly for diseases where enzyme inhibition is a therapeutic target.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi.
  • Anticancer Properties: In vitro studies suggest that certain pyrazole derivatives can induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antimicrobial Study:
    A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
  • Anticancer Research:
    In vitro experiments conducted on human cancer cell lines demonstrated that the compound could induce cell cycle arrest and apoptosis. The study highlighted the compound's potential as a lead for anticancer drug development.
  • Inflammatory Response Modulation:
    Research focusing on the anti-inflammatory properties revealed that the compound could reduce cytokine production in activated macrophages, indicating its potential use in treating inflammatory conditions.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-5-7-6-13-14(4)8(7)11/h6H,5H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQMBGGWHKDJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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